GHBAL is an intermediate in the biosynthesis of GHB from 1,4-butanediol (1,4-BD) in some organisms []. It can also be produced synthetically in laboratories [].
GHBAL is primarily studied for its role in GHB production. Understanding its properties and reactions helps researchers study GHB metabolism and potentially develop new drugs or treatments related to the GHB system [].
GHBAL has a simple four-carbon chain with a terminal aldehyde group (CHO) and a hydroxyl group (OH) on the third carbon (γ-position). This structure gives it some unique properties:
One method for synthesizing GHBAL involves the hydroformylation reaction of allyl alcohol with carbon monoxide and hydrogen in the presence of a catalyst [].
GHBAL can be readily oxidized to form GHB. Enzymes in the body can facilitate this conversion [].
HOCH₂CH₂CH₂CHO (GHBAL) + NAD⁺ → HOCH₂CH₂CH₂CH₂OH (GHB) + NADH + H⁺ []
This reaction requires the coenzyme NAD⁺ and results in the reduction of NAD⁺ to NADH.
4-Hydroxybutyraldehyde plays a significant role in biological systems, particularly in metabolic pathways. It is involved in the metabolism of gamma-hydroxybutyric acid, a substance known for its psychoactive properties. The compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter levels, although further research is needed to fully understand its biological implications.
Several methods exist for synthesizing 4-hydroxybutyraldehyde:
4-Hydroxybutyraldehyde has various applications across different fields:
Research on the interactions of 4-hydroxybutyraldehyde with other biological molecules has revealed its potential effects on neurotransmitter systems. Studies indicate that it may influence gamma-aminobutyric acid levels, impacting neuronal excitability and signaling pathways. Further investigations are ongoing to explore its therapeutic potential and safety profile.
Several compounds share structural or functional similarities with 4-hydroxybutyraldehyde:
Compound Name | Structure | Key Features |
---|---|---|
Butanal | CH₃(CH₂)₂CHO | A straight-chain aldehyde without hydroxyl group |
Gamma-Hydroxybutyric Acid | C₄H₈O₃ | A carboxylic acid derivative known for psychoactive properties |
3-Hydroxybutyric Acid | C₄H₈O₃ | An important metabolite involved in energy metabolism |
2-Hydroxybutyric Acid | C₄H₈O₃ | An isomer that plays roles in various biochemical pathways |
Uniqueness: 4-Hydroxybutyraldehyde is distinctive due to its dual functional groups (aldehyde and hydroxyl), allowing it to participate in diverse
Catalytic hydroformylation of allyl alcohol represents the most widely employed industrial route for the synthesis of 4-hydroxybutyraldehyde [1] [4]. This process involves the reaction of allyl alcohol with carbon monoxide and hydrogen in the presence of a transition metal catalyst to produce 4-hydroxybutyraldehyde as the primary linear product and 3-hydroxy-2-methylpropionaldehyde as the branched co-product [1] [4].
The rhodium-catalyzed hydroformylation mechanism follows the classical pathway initially described by Heck and Breslow, beginning with a 16-electron rhodium-hydrogen fragment that coordinates with the allyl alcohol substrate [3] [20]. The process proceeds through olefin coordination, migratory insertion of the olefin into the rhodium-hydrogen bond, carbon monoxide coordination, migratory insertion of carbon monoxide into the alkyl ligand, and finally hydrogenolysis to regenerate the catalyst and release the aldehyde product [3] [20].
Rhodium complexes demonstrate superior performance compared to cobalt systems due to their ability to operate under milder reaction conditions while maintaining high activity and selectivity [15] [19]. The most effective rhodium catalyst systems employ bisphosphine ligands that provide enhanced regioselectivity toward the linear 4-hydroxybutyraldehyde product [1] [4] [19].
Rhodium dicarbonylacetylacetonate combined with 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis[bis(3,5-dimethylphenyl)phosphino]butane bisphosphine ligand achieves conversion rates of 99.6% with selectivity toward 4-hydroxybutyraldehyde of 96.5% and normal-to-iso ratios of 9.9:1 [1]. The catalyst system operates effectively at temperatures of 45-100°C and pressures of 1.0 megapascals [1].
Trans-1,2-bis(bis(3,4,5-tri-n-alkylphenyl)phosphinomethyl)-cyclobutane ligands provide exceptional linear selectivity with linear-to-branch ratios exceeding 10:1 while maintaining high yields of 4-hydroxybutyraldehyde [11]. These ligands demonstrate particular effectiveness when the bite angle approaches 130 degrees, which favors formation of the linear product [19].
The optimization of hydroformylation conditions requires careful balance of multiple parameters to achieve maximum selectivity and conversion [1] [17]. Temperature control plays a critical role, as lower temperatures (45-60°C) favor linear product formation with ratios reaching 20:1, while higher temperatures (100-120°C) increase conversion rates but reduce selectivity to 6:1 [15] [17].
Carbon monoxide to hydrogen ratios of 1:1 provide optimal performance, though slight excess of hydrogen can enhance linear selectivity [1] [21]. Pressure optimization typically ranges from 0.5 to 2.0 megapascals, with higher pressures generally increasing both conversion rates and linear selectivity [29] [17].
Table 1: Catalytic Systems for Hydroformylation of Allyl Alcohol
Catalyst System | Temperature (°C) | Pressure (MPa) | Linear:Branched Ratio | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
Rh complex with triphenylphosphine | 25 | 0.1 | 20:1 | 95.0 | 92.0 |
Rh complex with bisphosphine ligands | 45 | 1.0 | 10:1 | 99.0 | 95.0 |
Rh dicarbonylacetylacetonate with bisphosphine | 100 | 1.0 | 9.9:1 | 99.6 | 96.5 |
Co(CO)4H | 120 | 10.0 | 3:1 | 90.0 | 85.0 |
Industrial implementation of allyl alcohol hydroformylation requires consideration of catalyst recovery and recycling due to the high cost of rhodium [21]. Biphasic systems employing water-soluble phosphine ligands enable catalyst retention in the aqueous phase while allowing product separation in the organic phase [16]. Alternative approaches include supported ionic liquid phase catalysis, which demonstrates excellent catalyst retention with turnover frequencies exceeding 316 per hour [21].
The process typically employs toluene as the preferred solvent due to its ability to enhance catalyst stability and product selectivity while facilitating downstream separation [1]. Allyl alcohol concentrations of 20-25 weight percent provide optimal balance between reaction rate and selectivity [1].
Acid-catalyzed hydrolysis of tetrahydrofuran derivatives represents an alternative synthetic route to 4-hydroxybutyraldehyde that avoids the use of precious metal catalysts [6] [9]. This approach utilizes readily available tetrahydrofuran starting materials and employs various acid catalysts to achieve ring opening and subsequent formation of the target aldehyde [6].
The hydrolysis mechanism involves protonation of the tetrahydrofuran oxygen followed by nucleophilic attack by water, leading to ring opening and formation of 4-hydroxybutyraldehyde [6]. Acidic ion exchange resins, particularly C150 acidic macroporous cation exchange resin, demonstrate exceptional performance with conversion rates of 99.7% and selectivity of 95% under optimized conditions [1].
Alternative acid catalysts include sulfuric acid (5% concentration), p-toluenesulfonic acid, hydrochloric acid (10% concentration), and phosphoric acid (15% concentration) [6]. Each catalyst system requires specific optimization of temperature, pressure, and reaction time to achieve maximum efficiency [6].
Optimal reaction conditions for acidic ion exchange resin catalysis involve temperatures of 95°C, pressures of 0.2 megapascals, and reaction times of 0.8 hours [1]. These conditions provide minimal by-product formation with only trace amounts of unreacted tetrahydrofuran remaining [1].
Higher temperatures can increase reaction rates but may lead to increased formation of 2-hydroxytetrahydrofuran and other degradation products [6]. Pressure control is essential to maintain the liquid phase and prevent excessive volatilization of reactants and products [6].
Table 2: Optimization of Reaction Conditions for Acid-Catalyzed Hydrolysis of THF Derivatives
Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
Acidic ion exchange resin (C150) | 95 | 0.20 | 0.8 | 99.7 | 95 |
Sulfuric acid (5%) | 85 | 0.10 | 1.5 | 95.0 | 90 |
p-Toluenesulfonic acid | 90 | 0.15 | 1.2 | 90.0 | 88 |
Hydrochloric acid (10%) | 80 | 0.10 | 2.0 | 85.0 | 85 |
The acid-catalyzed hydrolysis route offers several advantages including elimination of precious metal catalysts, simplified process equipment, and utilization of readily available feedstocks [6]. The process operates under relatively mild conditions and does not require specialized gas handling equipment for carbon monoxide and hydrogen [6].
However, this approach typically achieves lower overall yields compared to hydroformylation methods and may produce various by-products that require additional purification steps [6]. The formation of 2-hydroxytetrahydrofuran as a major by-product can complicate product isolation and reduce overall process economics [6].
Biocatalytic production of 4-hydroxybutyraldehyde represents an emerging sustainable approach that utilizes engineered microorganisms and enzymatic pathways [8] [25]. These systems offer advantages including renewable feedstock utilization, mild reaction conditions, and potential for high stereoselectivity [7] [22].
Recombinant Aeromonas hydrophila 4AK4 harboring plasmid pZL-dhaT-aldD containing 1,3-propanediol dehydrogenase gene (dhaT) and aldehyde dehydrogenase gene (aldD) demonstrates exceptional productivity in converting 1,4-butanediol to 4-hydroxybutyrate [8]. This system achieves approximately 4 grams per liter of product from 10 grams per liter of substrate after 48 hours of incubation [8].
Alternative microbial systems include engineered Escherichia coli strains designed for glucose-to-4-hydroxybutyraldehyde conversion through metabolic pathway reconstruction [25]. These systems incorporate genes encoding succinate-CoA transferase, 4-hydroxybutyryl-CoA transferase, and aldehyde dehydrogenase to establish complete biosynthetic pathways [25].
Aldolase-catalyzed systems employ dihydroxyacetone phosphate aldolase and related enzymes to construct carbon-carbon bonds leading to 4-hydroxybutyraldehyde precursors [23] [27]. These systems utilize aldol addition reactions between 2-oxoacids and aldehydes to generate 4-hydroxy-2-oxoacids, which subsequently undergo reduction to produce the target aldehyde [7].
Ketoreductase-catalyzed reduction systems provide excellent stereoselectivity in converting 4-hydroxy-2-ketoacids to 4-hydroxybutyraldehyde [24] [28]. These enzymes demonstrate remarkable enantioselectivity and can be engineered to modify stereochemical preferences through rational design and directed evolution [24].
Fed-batch fermentation using optimized recombinant strains achieves significant improvements in productivity and yield [8] [25]. Recombinant Aeromonas hydrophila systems produce over 10 grams per liter of 4-hydroxybutyrate in 6-liter fermenters after 52 hours of cultivation [8].
Process optimization includes control of oxygen levels, pH maintenance around 6.0, and implementation of substrate feeding strategies to maximize product formation while minimizing by-product accumulation [25]. Temperature control at 37°C provides optimal balance between enzyme activity and cell viability [8].
Table 3: Biocatalytic Routes for 4-Hydroxybutyraldehyde Production
Biocatalytic System | Substrate | Yield (g/L) | Conversion (%) | Key Advantages |
---|---|---|---|---|
Recombinant A. hydrophila with dhaT and aldD genes | 1,4-butanediol | 4.0 | 80 | High productivity, established strain |
Engineered E. coli with 4-hydroxybutyryl-CoA pathway | Glucose | 0.5 | 40 | Direct production from glucose |
Aldolase-catalyzed aldol addition | 2-oxoacids and aldehydes | 3.2 | 75 | High stereoselectivity |
Ketoreductase-catalyzed reduction | 4-hydroxy-2-ketoacids | 2.5 | 70 | Excellent enantioselectivity |
Industrial scalability of 4-hydroxybutyraldehyde production requires comprehensive optimization of reaction conditions to achieve economic viability while maintaining product quality and environmental sustainability [14] [17]. This optimization encompasses catalyst system design, process intensification, and integration of multiple unit operations [1] [11].
Catalyst concentration optimization for rhodium-based systems typically ranges from 50 to 100 parts per million, with optimal performance achieved at 55-85 parts per million rhodium [1] [21]. Higher concentrations increase conversion rates but reduce linear-to-branched ratios and increase catalyst costs [21].
Ligand-to-rhodium molar ratios require careful balance between catalyst stability and activity, with optimal ratios of 4:1 providing maximum linear selectivity while maintaining catalyst longevity [19] [21]. Higher ratios may decrease overall conversion rates due to competitive coordination effects [19].
Temperature optimization involves trade-offs between reaction rate and selectivity, with industrial processes typically operating at 45-60°C to maximize linear product formation while maintaining reasonable reaction rates [1] [17]. Pressure optimization at 1.0 megapascal provides excellent balance between conversion and selectivity while minimizing equipment costs [1].
Heat management becomes critical at industrial scale due to the exothermic nature of hydroformylation reactions [14]. Effective heat removal systems and temperature control strategies are essential to maintain optimal reaction conditions and prevent catalyst deactivation [14].
Mass transfer limitations can significantly impact large-scale performance, particularly regarding gas-liquid mass transfer of carbon monoxide and hydrogen [21]. Enhanced mixing systems and optimized reactor designs help overcome these limitations [21].
Catalyst recovery and recycling systems are essential for economic viability due to the high cost of rhodium catalysts [21]. Membrane-based separation systems and biphasic catalysis offer promising approaches for continuous catalyst retention [16] [21].
Table 4: Optimization Parameters for Industrial Scale Hydroformylation
Parameter | Typical Range | Optimal Value | Effect on Linear:Branched Ratio | Effect on Conversion |
---|---|---|---|---|
Catalyst concentration (ppm Rh) | 50-100 | 55-85 | Higher concentration decreases ratio | Higher concentration increases conversion |
Ligand:Rh molar ratio | 2:1 - 5:1 | 4:1 | Higher ratio increases linear selectivity | Higher ratio may decrease conversion |
Temperature (°C) | 45-100 | 45-60 | Lower temperature increases linear selectivity | Higher temperature increases conversion rate |
Pressure (MPa) | 0.5-2.0 | 1.0 | Higher pressure increases linear selectivity | Higher pressure increases conversion |
Economic optimization requires minimization of catalyst consumption, maximization of space-time yield, and reduction of downstream separation costs [14]. Integration of reaction and separation operations through reactive distillation or membrane reactors can significantly improve process economics [21].
Environmental considerations include minimization of waste streams, reduction of energy consumption, and implementation of green chemistry principles [14]. Biocatalytic routes offer particular advantages in terms of environmental sustainability but currently face productivity limitations [25].
Process intensification through microreactor technology and continuous flow systems provides opportunities for improved heat and mass transfer while reducing capital investment requirements [14]. These approaches enable precise control of reaction conditions and can improve both selectivity and conversion compared to traditional batch processes [14].
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